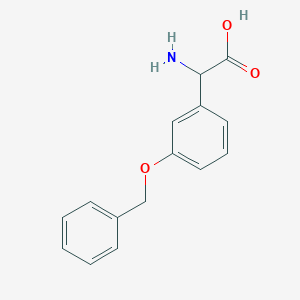

Amino-(3-benzyloxy-phenyl)-acetic acid

Description

Overview of Amino-(3-benzyloxy-phenyl)-acetic acid as a Scaffold for Bioactive Molecules

The chemical architecture of this compound serves as a valuable starting point for the synthesis of a variety of complex organic molecules. The presence of the amino group allows for the formation of peptide bonds, enabling its incorporation into peptide-based drugs. The carboxylic acid function provides a handle for esterification and amidation reactions, while the aromatic rings can be further functionalized to modulate the compound's physicochemical properties and biological activity.

One notable example of a bioactive molecule derived from a similar scaffold is 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid. Research has demonstrated its potential as an anticancer agent, exhibiting promising cytotoxic activity against breast cancer cell lines. core.ac.uk This highlights the potential of the benzyloxyphenyl acetic acid core in generating compounds with significant biological effects.

Below is a summary of the key structural features of this compound that contribute to its utility as a molecular scaffold:

| Structural Feature | Potential for Modification | Impact on Bioactivity |

| Amino Group | Acylation, Alkylation, Peptide bond formation | Influences binding to target proteins, enhances solubility |

| Carboxylic Acid | Esterification, Amidation, Salt formation | Modulates pharmacokinetics, can act as a key binding group |

| Phenyl Ring | Substitution (e.g., halogenation, alkylation) | Alters lipophilicity, electronic properties, and target affinity |

| Benzyloxy Group | Can be modified or replaced | Affects steric interactions and metabolic stability |

Significance of Substituted Phenylacetic Acid Derivatives in Pharmaceutical Research

Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential across a wide spectrum of diseases. The addition of various substituents to the phenyl ring can dramatically alter the biological activity of the parent molecule, leading to the development of drugs with improved efficacy and selectivity.

For instance, substituted phenylacetic acids have been investigated as:

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX), these compounds can reduce inflammation and pain. nih.gov

Anticancer agents: Derivatives have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule formation and the inhibition of key signaling pathways. nih.gov

Neuroprotective agents: Certain derivatives have demonstrated the ability to protect neurons from damage in models of neurodegenerative diseases. nih.gov

The versatility of the phenylacetic acid scaffold allows medicinal chemists to fine-tune the properties of a lead compound to optimize its ADME (absorption, distribution, metabolism, and excretion) profile and enhance its therapeutic index.

Historical Context and Evolution of Related Amino Acid Derivatives in Drug Discovery

The use of amino acids and their derivatives in medicine has a rich history, evolving from the use of natural proteinogenic amino acids to the design and synthesis of non-natural or "unusual" amino acids with enhanced drug-like properties.

Initially, drug discovery efforts focused on modifying natural amino acids to create peptide-based drugs. However, these molecules often suffered from poor stability, rapid metabolism, and low oral bioavailability. To overcome these limitations, medicinal chemists began to incorporate non-natural amino acids into peptide sequences. nih.gov

The introduction of unique side chains and stereochemistries, such as those found in this compound, allows for the creation of peptidomimetics with improved pharmacological profiles. These modifications can confer resistance to enzymatic degradation, enhance binding affinity to biological targets, and improve cell permeability. The development of solid-phase peptide synthesis has further revolutionized this field, enabling the rapid and efficient creation of large libraries of peptide derivatives for high-throughput screening. peptide.compeptide.com

The evolution of amino acid derivatives in drug discovery reflects a continuous effort to expand the chemical space available for creating novel therapeutics with improved safety and efficacy profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDHRDNJOXEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404198 | |

| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-37-2 | |

| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Strategies and Methodologies for Amino 3 Benzyloxy Phenyl Acetic Acid and Its Analogs

Convergent and Divergent Synthesis Approaches for the Amino-(3-benzyloxy-phenyl)-acetic acid Scaffold

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic routes. Convergent strategies involve the synthesis of key fragments of the molecule which are then combined in the later stages of the synthesis. Divergent approaches, on the other hand, begin with a common intermediate that is subsequently modified to produce a variety of analogs.

The biological activity of amino acids and their derivatives is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of chiral this compound derivatives is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various methods including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis.

A common approach to introduce chirality is through the asymmetric alkylation of a glycine (B1666218) equivalent. For instance, a chiral nickel(II) complex of a Schiff base derived from glycine can be used to control the stereochemical outcome of the alkylation reaction. nih.gov This method allows for the synthesis of α-amino acids with high enantiomeric excess. nih.gov The general principle involves the deprotonation of the glycine moiety to form a nucleophilic enolate, which then reacts with an electrophile. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Another strategy involves the asymmetric Strecker synthesis, where a cyanide addition to an imine, formed from 3-benzyloxybenzaldehyde (B162147) and an amine, is catalyzed by a chiral catalyst. The resulting α-aminonitrile can then be hydrolyzed to afford the desired chiral amino acid.

Key Research Findings in Stereoselective Synthesis:

| Method | Chiral Source | Key Features | Potential Application |

| Asymmetric Alkylation | Chiral Ni(II) complexes of Schiff bases | High enantioselectivity, applicable to a variety of α-amino acids. nih.gov | Synthesis of enantiomerically pure this compound. |

| Asymmetric Strecker Synthesis | Chiral catalysts (e.g., thiourea-based catalysts) | Direct formation of α-aminonitriles, which are precursors to α-amino acids. | A versatile route to various chiral α-amino acid derivatives. |

The presence of multiple reactive functional groups in this compound, namely the amino group and the carboxylic acid, necessitates the use of protecting groups to achieve selective transformations. libretexts.orgpeptide.com Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. libretexts.org

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). researchgate.net The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps, as they are removed under different conditions. researchgate.net For instance, the Boc group is acid-labile, while the Fmoc group is base-labile. researchgate.net The Cbz group is typically removed by catalytic hydrogenation. researchgate.net

The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in reactions targeting the amino group. These ester protecting groups can be removed by hydrolysis under acidic or basic conditions. The strategic selection and application of orthogonal protecting groups, which can be removed under distinct conditions, are crucial for the efficient synthesis of complex derivatives of this compound. peptide.com

Commonly Used Protecting Groups:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) researchgate.net |

| Amino | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation researchgate.net |

| Carboxylic Acid | Methyl Ester | -OMe | Acid or base-catalyzed hydrolysis |

| Carboxylic Acid | Ethyl Ester | -OEt | Acid or base-catalyzed hydrolysis |

The formation of the core structure of this compound and its analogs often relies on efficient coupling reactions. Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions are central to assembling the molecular scaffold.

One key transformation is the formation of the amide bond, which is essential for creating peptide-like analogs. This is typically achieved by activating the carboxylic acid group of one component, which then reacts with the amino group of another. walisongo.ac.id Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium or phosphonium (B103445) salts. uantwerpen.be These reagents facilitate the formation of an active ester or a similar intermediate that is readily attacked by the amine. walisongo.ac.iduantwerpen.be

For the construction of the carbon skeleton, various C-C coupling reactions can be employed. For instance, the introduction of the acetic acid moiety onto the 3-benzyloxy-phenyl ring could potentially be achieved through cross-coupling reactions such as the Suzuki or Heck reaction, starting from a suitably functionalized 3-benzyloxy-phenyl derivative. Three-component coupling reactions, where an aldehyde, an amine, and a third component are combined in a single step, offer an efficient route to α-amino acid derivatives. scirp.org

Examples of Efficient Coupling Reactions:

| Reaction Type | Reagents | Purpose |

| Amide Bond Formation | DCC, HOBt, or HATU | Coupling of a carboxylic acid and an amine to form an amide bond. walisongo.ac.idresearchgate.net |

| Suzuki Coupling | Palladium catalyst, boronic acid | Formation of a C-C bond between an aryl halide and a boronic acid. |

| Three-Component Coupling | Phosphine catalyst, acetylenic ester, phthalimide, and aldehyde | One-pot synthesis of γ-keto α-amino acid derivatives. scirp.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, the development of energy-efficient reaction conditions, and the minimization of waste.

Ultrasound-assisted organic synthesis (UAOS) has emerged as a valuable tool in green chemistry. nih.govsciforum.net The use of ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce reaction times. sciforum.netbeilstein-journals.org This is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, leading to localized high temperatures and pressures. nih.gov

In the context of synthesizing derivatives of this compound, ultrasound could be applied to various steps, such as the formation of Schiff bases or in cycloaddition reactions. nih.govsciforum.net For example, the synthesis of certain heterocyclic compounds has been shown to be more efficient under ultrasonic irradiation compared to conventional heating methods. sciforum.net The benefits include shorter reaction times and often milder reaction conditions, which contribute to a more energy-efficient and environmentally friendly process. sciforum.netbeilstein-journals.org

Comparison of Conventional vs. Ultrasound-Assisted Synthesis:

| Parameter | Conventional Method (Refluxing) | Ultrasound-Assisted Method |

| Reaction Time | 8-10 hours sciforum.net | 2 hours sciforum.net |

| Energy Consumption | Higher | Lower |

| Yield | Good | Often improved |

Molecular sieves are porous materials with uniform pore sizes that can selectively adsorb small molecules, most notably water. In organic synthesis, they are frequently used as drying agents to remove water from reaction mixtures. This is particularly beneficial in condensation reactions, such as the formation of imines or amides, where water is produced as a byproduct. uantwerpen.be

By removing water, molecular sieves can shift the equilibrium of the reaction towards the products, thereby increasing the yield and reducing the reaction time. uantwerpen.be In the synthesis of analogs of this compound, molecular sieves could be employed during the formation of amide bonds or in any other step where water is generated and could potentially interfere with the reaction or lead to undesired side products. The use of recyclable molecular sieves further enhances the green credentials of a synthetic process. uantwerpen.be

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of complex organic molecules, including unnatural α-amino acids like this compound. researchgate.netresearchgate.net This method utilizes microwave irradiation to efficiently heat the reaction mixture, leading to significant rate enhancements, higher yields, and often improved product purities compared to conventional heating methods. researchgate.netresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating. nih.gov This allows for rapid and uniform temperature increases throughout the reaction medium, avoiding the limitations of conventional thermal conductivity. nih.govyoutube.com

The enhanced reaction kinetics observed in MAOS are attributed to the rapid heating that allows the reaction to overcome activation energy barriers more efficiently. youtube.com This rapid, localized heating can minimize the formation of side products that might occur during prolonged reaction times under conventional heating. nih.govyoutube.com For the synthesis of this compound and its analogs, this means a cleaner reaction profile and simpler purification procedures. researchgate.net The application of MAOS is not limited to the initial synthesis; it can also be beneficial in subsequent derivatization steps, offering a green and efficient alternative for library synthesis in drug discovery. researchgate.net

Derivatization and Chemical Modification of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be strategically implemented at the benzyloxy moiety, the amino and carboxylic acid groups, or the phenyl ring.

Strategies for Modifying the Benzyloxy Moiety

The benzyloxy group serves as a versatile handle for derivatization. A primary strategy involves the cleavage (deprotection) of the benzyl (B1604629) ether to reveal a phenolic hydroxyl group. This transformation is commonly achieved through catalytic hydrogenolysis, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgjk-sci.com This debenzylation yields 3-hydroxy-phenylglycine, which can then be re-alkylated or re-arylated with a variety of electrophiles to introduce new ether linkages.

Alternatively, oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed for debenzylation under non-reductive conditions. organic-chemistry.org Strong acids can also cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Furthermore, the aromatic ring of the benzyl group itself can be modified prior to its installation as a protecting group. Substituted benzyl halides or alcohols can be used in the initial synthesis to introduce functionalities such as halogens, alkyl, or alkoxy groups onto the benzyloxy moiety. These substituents can influence the electronic properties and steric bulk of the entire molecule.

Transformations Involving the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid groups are the defining features of the α-amino acid structure and provide key points for modification. oit.eduwikipedia.orglibretexts.org The primary amino group can be readily acylated, alkylated, or sulfonylated to form a wide array of amides, secondary/tertiary amines, and sulfonamides, respectively. It is also the site for peptide bond formation, where it acts as a nucleophile to attack an activated carboxyl group of another amino acid. oit.edu For many transformations, the amino group is protected with common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). acs.org

The carboxylic acid group can be converted into various derivatives. nih.gov Esterification is a common transformation, yielding methyl, ethyl, or other alkyl esters, which can alter the compound's polarity and serve as protecting groups. acs.org The carboxylate can also be reduced to a primary alcohol. A more advanced transformation involves the conversion of the carboxylic acid to an α-amino phosphonate, which are important amino acid analogs in drug design. nih.gov This can be achieved through methods like visible-light-mediated decarboxylative phosphorylation. nih.gov Furthermore, the carboxylic acid can be activated and coupled with amines to form amides, extending the molecular framework. medmuv.com

Introduction of Diverse Substituents onto the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The existing benzyloxy group and the amino-acetic acid side chain are ortho-, para-directing activators and meta-directing deactivators (as an ammonium salt), respectively, which will influence the regioselectivity of the substitution. However, the bulky benzyloxy group may sterically hinder substitution at the ortho positions.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using appropriate halogenating agents (e.g., N-bromosuccinimide, iodine monochloride).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging on highly functionalized rings.

Analytical and Spectroscopic Methods for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure. mdpi.comsteelyardanalytics.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule are expected. The benzylic protons (O-CH₂-Ph) typically appear as a singlet around 5.0-5.2 ppm. The aromatic protons of the benzyl group and the substituted phenyl ring will resonate in the aromatic region, typically between 6.8 and 7.5 ppm, with specific splitting patterns depending on their substitution. The α-proton (CH-NH₂) of the amino acid backbone is a key diagnostic signal, usually appearing as a singlet or a multiplet between 4.0 and 4.5 ppm. The protons of the amino group are often broad and may exchange with solvent, making them less reliable for structural assignment without specific conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. mdpi.comsteelyardanalytics.com The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-180 ppm. steelyardanalytics.com The α-carbon attached to the amino group resonates around 55-60 ppm. utexas.edu The benzylic carbon (O-CH₂) is expected around 70 ppm. The aromatic carbons will show a series of signals in the 110-160 ppm region. The specific chemical shifts of the aromatic carbons can confirm the substitution pattern on the phenyl ring.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) |

| α-CH | 4.0 - 4.5 |

| Benzylic CH₂ | 5.0 - 5.2 |

| Aromatic CH (Phenyl & Benzyl) | 6.8 - 7.5 |

| NH₂ | Broad, variable |

| COOH | > 10.0 (if visible) |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 - 180 |

| Aromatic C-O | 155 - 160 |

| Aromatic C (Phenyl & Benzyl) | 110 - 140 |

| Benzylic CH₂ | ~ 70 |

| α-CH | 55 - 60 |

Advanced Mass Spectrometry Techniques (ESI-MS, HRMS)

Advanced mass spectrometry techniques are indispensable for the precise determination of the molecular weight and elemental composition of "this compound." Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acids without significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For "this compound" (molecular formula C₁₅H₁₅NO₃), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 258.28.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. The exact mass of the [M+H]⁺ ion of "this compound" can be calculated, and a comparison with the experimentally measured mass from HRMS can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₅H₁₆NO₃⁺ | 258.1125 |

| [M+Na]⁺ | C₁₅H₁₅NNaO₃⁺ | 280.0944 |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer. For benzyloxy-substituted amino acids, characteristic fragmentation patterns often involve the loss of the benzyl group or cleavage of the amino acid backbone, providing valuable data for structural elucidation.

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the specific types of bonds and functional groups.

The FTIR spectrum of "this compound" would be expected to exhibit a complex pattern of absorption bands corresponding to its various functional groups. Analysis of the spectrum of analogous compounds, such as phenylacetic acid and other aromatic amino acids, can provide a basis for assigning the expected vibrational modes. nih.gov

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1000 |

| N-H (Amine) | Bending | 1650-1580 |

The broad O-H stretching band of the carboxylic acid group is a hallmark of such compounds in the solid state due to hydrogen bonding. The presence of the benzyloxy group would be confirmed by the C-O ether stretching bands, in addition to the characteristic absorptions of the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Illustrative Crystallographic Data for an Analogous Compound (2-(3-hydroxybenzylamino)acetic acid) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9779 (3) |

| b (Å) | 8.0267 (2) |

| c (Å) | 9.3835 (2) |

| β (°) | 101.391 (2) |

| Volume (ų) | 884.39 (4) |

| Z | 4 |

For "this compound," a successful X-ray crystallographic analysis would reveal the conformation of the benzyloxy group relative to the phenylacetic acid moiety, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its physical characteristics.

Iii. Pharmacological Profile and Biological Mechanisms of Amino 3 Benzyloxy Phenyl Acetic Acid and Its Derivatives

Molecular Target Identification and Engagement

Ligand-Receptor Interactions and Binding Affinity Studies

The initial step in the mechanism of action for many derivatives involves binding to specific receptors. The affinity of this binding is a critical determinant of the compound's potency. Binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger interaction.

Radioligand binding assays are a common method to determine these values. For instance, studies on related phenyl-acetic acid derivatives have utilized this technique to assess their affinity for various receptors. In one such study, a preferred agent, a 2-amino-5,5-difluoro-6-(fluoromethyl)-6-phenyl-3,4,5,6-tetrahydropyridine derivative, was shown to inhibit the binding of a radiolabeled ligand to recombinant human BACE1 expressed in HEK-293 cells with a Ki value of 14 nM. bioworld.com

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial for signal transduction across cell membranes. nih.gov They are involved in a vast array of physiological processes and are the targets of a significant portion of modern pharmaceuticals. nih.govnih.gov The interaction of ligands, such as derivatives of Amino-(3-benzyloxy-phenyl)-acetic acid, can modulate GPCR activity, leading to a cascade of intracellular events.

The activation of a GPCR by an agonist induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein on the intracellular side. nih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. researchgate.net These dissociated subunits can then interact with downstream effector proteins, such as adenylyl cyclase or phospholipase C, to generate second messengers and propagate the cellular signal. nih.gov

Derivatives of this compound can act as agonists or antagonists at various GPCRs, thereby either stimulating or inhibiting these signaling pathways. The specific effect depends on the chemical structure of the derivative and the subtype of the GPCR it interacts with. For example, some compounds might selectively activate Gi/o-coupled receptors, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net This modulation of GPCR signaling is a key mechanism through which these compounds can exert their pharmacological effects.

Influence on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular function and response. In the context of pathology, such as neuropathic pain, pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are known to be significantly involved. nih.govfrontiersin.org Nerve injury can lead to the activation of these pathways, contributing to the establishment of pain hypersensitivity. frontiersin.org The MAPK family includes key kinases like extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinase (JNK), which play important roles in inflammatory responses and neurodegeneration. nih.gov However, specific research elucidating the direct influence of this compound or its immediate derivatives on these or other specific cellular signaling pathways is not prominently available in the current body of scientific literature.

Diverse Therapeutic Applications and Preclinical Efficacy

Advancements in Neuropathic Pain Therapy

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. frontiersin.org Therapeutic strategies often target specific ion channels or signaling molecules involved in the hyperexcitability of neurons. While various classes of drugs are used, there is a continuous search for novel analgesics with improved efficacy. frontiersin.org The potential application of this compound or its derivatives in neuropathic pain therapy has not been specifically documented in available preclinical or clinical studies.

Contributions to Metabolic Disorder Management, including Type 2 Diabetes Mellitus

Research into derivatives of the benzyloxyphenyl scaffold has revealed promising activity in the context of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). Studies have focused on benzyloxyphenylpropanoic acid derivatives, which differ from the subject amino-acetic acid, but share a common core structure.

The free fatty acid receptor 1 (FFAR1), also known as GPR40, is a G-protein-coupled receptor primarily expressed in pancreatic β-cells. nih.gov Its activation by free fatty acids leads to a glucose-dependent stimulation of insulin (B600854) secretion, making it an attractive target for T2DM therapies with a low risk of hypoglycemia. nih.gov

Certain bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been identified as potent FFAR1 agonists. nih.govnih.gov In vitro and in vivo studies have demonstrated that these compounds can activate the FFAR1 receptor, stimulating the secretion of insulin and incretins like glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov

Table 1: In Vivo Effects of Benzyloxyphenylpropanoic Acid Derivatives on Insulin and GIP Secretion in CD-1 Mice

| Compound | Dose (mg/kg) | Effect on Insulin Secretion | Effect on GIP Secretion | Reference |

| QS-528 | 30 | Increased | Increased | nih.gov |

| QS-619 | 30 | Increased | Increased | nih.govnih.gov |

The activation of FFAR1 by benzyloxyphenylpropanoic acid derivatives translates into tangible effects on glucose regulation. Preclinical studies in diet-induced models of T2DM have shown that these compounds can exert significant hypoglycemic effects. nih.govnih.gov For example, compound QS-619 demonstrated a notable hypoglycemic effect after four weeks of administration. nih.gov This regulation of glucose homeostasis is a direct consequence of the enhanced, glucose-dependent insulin secretion mediated by FFAR1 activation. nih.gov

Table 2: Preclinical Efficacy of Select Benzyloxyphenylpropanoic Acid Derivatives in a Diet-Induced T2DM Model

| Compound | Administration Period | Key Outcome | Model | Reference |

| QS-528 | 4 weeks | Demonstrated hepatoprotective action | Diet-induced T2DM | nih.gov |

| QS-619 | 4 weeks | Demonstrated a hypoglycemic effect | Diet-induced T2DM | nih.gov |

These findings highlight the potential of the broader benzyloxyphenyl acid scaffold in developing novel therapeutics for metabolic disorders. nih.gov

Broad-Spectrum Antimicrobial and Antifungal Potential

Derivatives of this compound have been the subject of research to explore their potential as antimicrobial and antifungal agents. These investigations have revealed a range of activities against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as opportunistic fungi.

Research into derivatives of the core compound has demonstrated notable efficacy against several Gram-positive bacterial strains. For instance, pyrazole (B372694) derivatives incorporating a phenylacetic acid moiety have shown potent activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com These compounds have been shown to be bactericidal and effective at inhibiting and eradicating biofilms of Staphylococcus aureus. mdpi.com

Studies on other amino acid derivatives have also highlighted their ability to disrupt the cell membranes of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. uctm.edu The antimicrobial effects are often linked to the amphiphilic nature of these molecules, which allows them to interact with and disrupt the bacterial membrane. uctm.edu Specifically, certain pyrazole derivatives have demonstrated significant growth inhibition of S. aureus strains with MIC values in the range of 3.12–6.25 µg/mL and against B. subtilis. mdpi.com Furthermore, bioactive compounds isolated from Streptomyces coelicolor, such as 2-amino-3-chlorobenzoic acid, have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Various species of the genus Bacillus are known to produce a wide array of antimicrobial compounds, including polypeptides like bacitracin and other non-peptide antibiotics that are active against many Gram-positive organisms, including Staphylococcus and Bacillus species. e-repository.orgddtjournal.com

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole Phenylacetic Acid Derivatives | Staphylococcus aureus | MIC values as low as 0.78 µg/mL; Bactericidal; Biofilm inhibition and eradication. | mdpi.com |

| Bis(trifluoromethyl)aniline Pyrazole Derivative | Staphylococcus aureus strains | MIC values as low as 0.78 µg/mL. | mdpi.com |

| 3-chloro-4-methyl aniline (B41778) Pyrazole Derivative | Staphylococcus aureus strains | MIC values in the range of 3.12–6.25 µg/mL. | mdpi.com |

| Amphiphilic Amino Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | Disruption of cell membranes. | uctm.edu |

| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity. | mdpi.com |

The challenge in treating Gram-negative bacterial infections lies in their protective outer membrane. nih.gov However, derivatives related to this compound have shown promise. LpxC inhibitors, for example, are a class of antibiotics that target an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the Gram-negative outer membrane. nih.gov These inhibitors have demonstrated broad effectiveness against a wide range of Gram-negative clinical isolates. nih.gov

Research has also shown that certain amino acid derivatives are more active against Gram-negative strains like Escherichia coli and Salmonella enterica than against Gram-positive ones, a finding potentially attributable to the presence of primary amines in their structure. uctm.edu In studies focusing on quorum sensing—a cell-to-cell communication system that regulates virulence in bacteria—compounds have been evaluated for their ability to inhibit violacein (B1683560) production in Chromobacterium violaceum and swarming motility in Pseudomonas aeruginosa. nih.govacademicjournals.orgdntb.gov.ua For example, certain tetrazine derivatives have shown anti-biofilm effects against Klebsiella aerogenes. nih.gov Violacein, a pigment produced by C. violaceum, has itself shown antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values of 18.5 µg/ml and 15.6 µg/ml, respectively. researchgate.net

| Derivative/Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| LpxC Inhibitors | Various Gram-negative pathogens | Broadly effective against clinical isolates by targeting LPS biosynthesis. | nih.gov |

| Peptidomimetics (Amino Acid Derivatives) | Escherichia coli, Salmonella enterica | Reported to be more active against Gram-negative than Gram-positive strains. | uctm.edu |

| Tetrazine Derivatives | Klebsiella aerogenes | Anti-biofilm activity. | nih.gov |

| Violacein | Pseudomonas aeruginosa | MIC of 18.5 µg/ml. | researchgate.net |

| Violacein | Klebsiella pneumoniae | MIC of 15.6 µg/ml. | researchgate.net |

Derivatives of this compound are also being investigated for their potential against opportunistic fungal pathogens. Fungal infections, particularly from species like Candida albicans and Aspergillus fumigatus, pose a significant threat to immunocompromised individuals. nih.gov Research has shown that certain compounds can enhance the efficacy of existing antifungal drugs. For example, 3,5-dicaffeoylquinic acid has been found to disperse Aspergillus fumigatus biofilms and improve the fungicidal activity of voriconazole (B182144) and amphotericin B. nih.gov Similarly, all-trans retinoic acid has demonstrated direct fungistatic activity against both A. fumigatus and C. albicans. nih.gov The cellular antioxidant system has been identified as a potential target for the antifungal action of some compounds against A. fumigatus. researchgate.net Other research has focused on inhibiting essential fungal processes, such as the synthesis of the cell wall component β-(1,3)-D-glucan or the function of enzymes like alpha-glucosidase, which are vital for the virulence of C. albicans. mdpi.com

Several studies have focused on the synthesis and evaluation of this compound derivatives for their activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govsigmaaldrich.com One study detailed a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives that inhibited the growth of Mycobacterium tuberculosis with MIC values ranging from 1.9 to 7.7 μM. nih.gov These compounds also showed moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. nih.gov

Other research has identified novel α-aminooxyacetic acid derivatives as potent pro-drugs against M. tuberculosis, displaying sub-micromolar activity against both the H37Rv strain and XDR clinical isolates with low cytotoxicity. researchgate.net Phenylcarbamic acid derivatives have also shown promising antimycobacterial activity, with some compounds being highly efficient against a range of mycobacteria, including M. tuberculosis, M. kansasii, and M. avium, with MIC values as low as 1.9 μM. nih.gov Furthermore, a series of 7-phenyl benzoxaborole compounds demonstrated activity against M. tuberculosis with inhibitory concentrations (IC90) as low as 5.1 μM and no cytotoxicity against eukaryotic cells. nih.gov

Anticancer and Antileukemia Research

The structural scaffold of this compound has served as a basis for the development of derivatives with potential anticancer properties. Research in this area has primarily focused on the ability of these compounds to inhibit the growth and proliferation of various cancer cell lines.

A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of this compound derivatives against a panel of human cancer cell lines. In one study, a series of 2-arylbenzoxazole acetic acid derivatives were synthesized and evaluated. core.ac.uk Among these, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid was identified as a promising cytotoxic compound against the MCF-7 breast cancer cell line. core.ac.uk The presence of the acetic acid group on the benzoxazole (B165842) nucleus was found to enhance the cytotoxic activity. core.ac.ukresearchgate.net

Other studies have explored different derivatives, showing a wide range of biological activities. nih.gov For example, 4-phenoxy-phenyl isoxazoles, designed from a benzyloxy-containing hit compound, displayed potent antiproliferative activity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cells. nih.gov One derivative, compound 6l, exhibited IC50 values of 0.22, 0.26, and 0.21 µM against these cell lines, respectively, which was superior to the reference drug doxorubicin. nih.gov Similarly, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, showed strong cytotoxic effects on MDA-MB-231 cells, with an IC50 value of 5 µM after 48 hours, and was found to inhibit cell proliferation and migration. mdpi.com The combination of an amino acid derivative of probenecid (B1678239) with vinblastine (B1199706) was also shown to have cytotoxic effects in MCF-7 cells. nih.gov

| Derivative/Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Identified as a promising cytotoxic compound. | core.ac.uk |

| 4-phenoxy-phenyl isoxazole (B147169) (Compound 6g) | A549 (Lung) | 1.10 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (Compound 6g) | HepG2 (Liver) | 1.73 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (Compound 6g) | MDA-MB-231 (Breast) | 1.50 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (Compound 6l) | A549 (Lung) | 0.22 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (Compound 6l) | HepG2 (Liver) | 0.26 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (Compound 6l) | MDA-MB-231 (Breast) | 0.21 µM | nih.gov |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 5 µM (48h) | mdpi.com |

Neuroprotective and Anti-Inflammatory Activities

Derivatives containing a benzyloxyphenyl moiety, a key structural feature of this compound, have been identified as potent modulators of voltage-gated sodium channels (VGSCs), a critical mechanism for controlling neuronal hyperexcitability that underlies seizures. biorxiv.orggoogle.com The benzyloxyphenyl group is considered a novel pharmacophore that significantly enhances the slow inactivation of sodium channels. biorxiv.org This mechanism is a powerful way to manage the hyperexcitable neurons characteristic of epilepsy, as these neurons are often in a state of rapid firing or sustained depolarization. biorxiv.org

Research into a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse models of seizures, including the maximal electroshock (MES) and 6 Hz tests. google.com One lead compound from this series, which incorporates the 4-benzyloxy-benzyl moiety, showed robust protection against seizures with an ED₅₀ of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test. google.com The introduction of the benzyloxy group at the 4'-benzylamide site was shown to dramatically increase the magnitude of Na+ channel slow inactivation without affecting fast inactivation. biorxiv.org This preferential action on slow inactivation is a key attribute of newer antiepileptic drugs. biorxiv.org

The anticonvulsant effects are linked to the modulation of VGSCs, which are crucial drug targets for epilepsy. mdpi.com By promoting the slow-inactivated state of these channels, compounds with a benzyloxyphenyl structure can reduce neuronal firing, thereby exerting their anticonvulsant effects. biorxiv.org

Table 1: Anticonvulsant Activity of a Lead ((Benzyloxy)benzyl)propanamide Derivative

| Seizure Model | Efficacy (ED₅₀) |

|---|---|

| Maximal Electroshock (MES) | 48.0 mg/kg |

| 6 Hz (32 mA) | 45.2 mg/kg |

| 6 Hz (44 mA) | 201.3 mg/kg |

Data derived from studies on a lead compound from a series of ((benzyloxy)benzyl)propanamide derivatives. google.com

The core structure of phenylacetic acid, present in this compound, has been investigated for its role in inflammatory processes, including acute lung injury. One derivative, 4-Hydroxyphenylacetic acid (4-HPA), has been shown to attenuate inflammation and edema in rats with seawater aspiration-induced lung injury. nih.gov The mechanism of action involves the suppression of hypertonic and hypoxic induction of hypoxia-inducible factor-1α (HIF-1α). nih.gov By inhibiting HIF-1α, 4-HPA was found to reduce vascular leakage, and edema, and lower the levels of inflammatory cytokines in lung tissue. nih.gov

Conversely, phenylacetic acid itself has been identified as a uremic toxin that can contribute to a pro-inflammatory state by "priming" polymorphonuclear leucocytes (PMNLs). researchgate.net This action increases the activation of various PMNL functions and reduces their natural cell death (apoptosis), which can exacerbate inflammation. researchgate.net These contrasting findings suggest that the effects of phenylacetic acid derivatives on inflammation can be highly dependent on the specific molecular structure and the pathological context.

Antiparasitic Drug Development (e.g., Trypanosoma brucei)

Derivatives of this compound have emerged as a promising scaffold for the development of new drugs against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or "Sleeping Sickness." A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point, which led to the optimization and synthesis of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides.

One of the most potent compounds in this series demonstrated an in vitro EC₅₀ value of 0.001 μM against T. brucei. This compound was orally bioavailable, showed good plasma and brain exposure in mice, and was able to cure two out of three infected mice in an acute model of the disease when administered orally. The ability of such compounds to cross the blood-brain barrier is a critical attribute for treating the late, neurological stage of HAT.

Table 2: In Vitro Activity of a Lead N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide Derivative Against Trypanosoma brucei

| Parameter | Value |

|---|---|

| EC₅₀ (T. brucei) | 0.001 μM |

| Selectivity over mammalian cells | >30-fold |

Antiviral Strategies (e.g., Influenza Virus Neuraminidase)

The structural backbone of this compound, being an α-amino acid, is relevant to the design of inhibitors for influenza virus neuraminidase. Neuraminidase is a crucial enzyme on the surface of the influenza virus that allows new virus particles to be released from infected cells, thus propagating the infection. Inhibition of this enzyme is a primary strategy for treating influenza.

Research into novel, non-carbohydrate inhibitors of neuraminidase has focused on compounds that can interact with key amino acid residues in the enzyme's active site. It was hypothesized that molecules with positively charged amino groups could bind tightly to negatively charged residues like Asp-152. Screening of various α- and β-amino acids led to the discovery of a phenylglycine derivative as a neuraminidase inhibitor with a Kᵢ value in the micromolar range. X-ray crystallography confirmed that the α-amino group of the phenylglycine compound formed the expected hydrogen bonds with the Asp-152 carboxylate group in the active site. This finding underscores the potential of α-amino acids with specific phenyl-based side chains to serve as scaffolds for new anti-influenza agents.

Evaluation of Antioxidant and Anti-aggregating Properties

Phenylacetic acid derivatives have been explored for their antioxidant capabilities. Certain heterocyclic aryl(phenyl)acetic acids have been shown to strongly inhibit lipid peroxidation, a key process in oxidative stress. This antioxidant activity is often related to the capacity of the molecular structure to scavenge reactive oxygen species (ROS).

In the context of anti-aggregating properties, the focus is often on the inhibition of protein misfolding and aggregation, which is implicated in numerous neurodegenerative diseases, or on processes like platelet aggregation. While direct studies on the anti-protein aggregation effects of this compound are not prominent, related structures have shown relevant activity. For instance, a series of phenyl amides of piperidine-3-carboxylic acid were synthesized and tested for their ability to inhibit the aggregation of human platelets. Research in this area found that amides were generally more active than corresponding esters and that specific substitutions on the phenyl ring could significantly enhance anti-platelet activity. This suggests that the phenyl-amide structural motif may have potential in modulating biological aggregation phenomena.

Iv. Structure Activity Relationships Sar and Computational Studies of Amino 3 Benzyloxy Phenyl Acetic Acid Derivatives

Systematic Investigation of Structural Features and Pharmacological Response

The benzyloxy-phenyl group is a significant pharmacophore that plays a crucial role in the interaction of these derivatives with biological targets. nih.gov This moiety's size, hydrophobicity, and potential for π-π stacking interactions can dictate the binding affinity and selectivity of the compound. For instance, the benzyloxy group at the para position of a phenyl ring has been shown to result in higher inhibition of certain enzymes compared to when it is at the ortho position. nih.gov In the context of GPR34 antagonists, the (S)-3-(4-(benzyloxy)phenyl) scaffold was identified as a key structural motif for activity. researchgate.net The unique architecture conferred by the benzyloxy pharmacophore on a phenyl ring is a feature in various biologically active molecules. nih.gov The presence of this group can also influence how the molecule is recognized within enzyme cavities, potentially forming hydrogen bonds with tyrosine hydroxyl groups or water molecules, thereby strengthening interactions. nih.gov

The alpha-carbon in Amino-(3-benzyloxy-phenyl)-acetic acid is a chiral center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers), designated as (R) and (S). This stereochemistry is a pivotal factor in pharmacology, as biological systems, being chiral themselves, often exhibit a high degree of stereospecificity. researchgate.netmdpi.com The pharmacological activity of enantiomers can differ significantly in both type and potency. researchgate.net It is a well-established principle that for amino acids, the biological activity is frequently attributed to a single, specific stereoisomer. aimspress.com

Approximately 56% of all drugs are chiral compounds, underscoring the importance of stereochemistry in drug design. researchgate.net While one enantiomer may elicit the desired therapeutic effect, the other may be inactive or, in some historical cases, responsible for adverse effects. Therefore, substitutions at the alpha-carbon and, critically, the resulting chirality, are expected to have a profound impact on the biological activity of this compound derivatives.

| Compound Class | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference Finding |

|---|---|---|---|

| DOPA (3,4-dihydroxyphenylalanine) | Active in treating Parkinson's disease | Inactive | Only the (S)-enantiomer shows therapeutic activity. researchgate.net |

| Amino Acid-based Polymers | Cells adhere, grow, and spread better | Poorer cell adhesion and growth | Chiral surfaces based on L-amino acids (the natural configuration) modulate cellular behavior more effectively. mdpi.com |

Studies on analogous compounds provide valuable insights:

Electron-donating groups , such as methoxy, when placed at the 3' and 4' (meta and para) positions of a C-4 aryl moiety in phenylthiophene inhibitors, led to robust biological activity. nih.gov

Electron-withdrawing groups have also been shown to be effective. In MPEP analogs, only the introduction of a nitro (NO₂) or cyano (CN) group at the meta position (position 3) of the phenyl ring resulted in the retention of high activity. nih.gov

Halogens , such as trifluoromethyl groups, were found to be well-tolerated when placed at the ortho and para positions on the aromatic rings of benzothiazole-phenyl analogs. nih.govescholarship.org

Hydroxyl groups have also been studied. For gallic acid derivatives, a hydroxyl group at the para-position relative to the carboxylic group was found to be essential for maintaining antioxidant activity.

These findings suggest that for this compound, modifying the phenyl ring with various substituents at specific positions is a key strategy for modulating potency and selectivity.

| Compound Series | Position | Substituent Type | Effect on Activity | Source |

|---|---|---|---|---|

| Phenylthiophene Analogs | meta (3') & para (4') | Electron-Donating (e.g., -OCH₃) | Increased Inhibition | nih.gov |

| MPEP Analogs | meta (3) | Electron-Withdrawing (NO₂, CN) | Retention of Activity | nih.gov |

| Benzothiazole-phenyl Analogs | ortho & para | Electron-Withdrawing (CF₃) | Well-Tolerated | nih.govescholarship.org |

| Gallic Acid Derivatives | para | Electron-Donating (-OH) | Essential for Activity |

The α-amino acid motif, characterized by the presence of both a carboxylic acid (-COOH) and an amino (-NH₂) group, is fundamental to the biological function of these compounds. rose-hulman.edu These groups are typically ionized at physiological pH, forming a zwitterion, which can be crucial for receptor binding through ionic interactions and hydrogen bonds. rose-hulman.edu

The indispensable nature of these groups has been demonstrated in related structures. For example, in derivatives of the antifungal agent cispentacin, both the carboxylic acid and the primary amino group were found to be essential for potent activity. mmsl.cz Carboxylic acid groups play an irreplaceable role in numerous biological processes. researchgate.net The modification of the carboxyl group can drastically alter biological activity. In a study of phenylthiophene inhibitors, converting a C-3 carboxylic acid ester to various amides resulted in significantly lower activity, whereas a nitrile substituent maintained high inhibitory potential, and the free carboxylic acid showed only moderate activity. nih.gov This highlights that while the acidic/polar nature of this position is important, the specific functional group that provides it can be fine-tuned to optimize interactions.

Comparative Analysis of this compound with Structural Analogs

To further understand SAR, it is useful to compare the core structure with its analogs, such as those with a different carbon chain length.

This compound is an α-amino acid, where the amino and carboxyl groups are separated by a single carbon atom. mmsl.cz Comparing this to its homologous propanoic acid derivative, a β-amino acid where two carbon atoms separate these functional groups, can reveal important structural requirements for activity. mmsl.cz The increased chain length in β-amino acids leads to greater conformational flexibility, which can significantly alter how the molecule fits into a binding site.

Studies on various N-substituted β-amino propanoic acids have demonstrated their potential as scaffolds for biologically active compounds, including antimicrobial and antiproliferative agents. mdpi.commdpi.comnih.gov For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising, structure-dependent antimicrobial and antiproliferative activities. mdpi.commdpi.com The specific spatial arrangement of the amino and carboxylic acid groups is a key factor in molecular recognition by a biological target. Therefore, extending the carbon backbone from an acetic acid to a propanoic acid derivative can either enhance, diminish, or completely change the pharmacological profile of the parent compound.

| Scaffold | General Structure | Description | Potential Impact on Activity |

|---|---|---|---|

| α-Amino Acetic Acid | R-CH(NH₂)-COOH | Amino and carboxyl groups are attached to the same carbon (the α-carbon). | More rigid structure, specific spatial orientation of functional groups. |

| β-Amino Propanoic Acid | R-CH(NH₂)-CH₂-COOH | Amino and carboxyl groups are separated by two carbon atoms. | Increased conformational flexibility, altered distance and vector between key binding groups. mmsl.cz |

Computational Chemistry and Molecular Modeling for Drug Discovery

Quantitative Structure-Toxicity Relationship (QSTR) Analysis

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemical compounds based on their molecular structure. mdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a group of molecules and their biological toxicity. For derivatives of this compound, QSTR studies are instrumental in the early identification of potentially toxic candidates, thereby guiding the synthesis of safer analogues.

The process involves calculating a variety of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov In a study on related benzyloxy phenyl derivatives, QSTR analysis was employed to evaluate cytotoxicity, defining parameters such as the oral rat LD50 values. figshare.com By correlating these descriptors with experimentally determined toxicity data using statistical methods like multiple linear regression, a predictive model is built. nih.gov Such models can then be used to estimate the toxicity of new, unsynthesized derivatives of this compound. For instance, the presence of specific functional groups or variations in molecular size and lipophilicity can be quantitatively linked to potential toxicity, allowing for structural modifications to mitigate adverse effects. nih.gov

| Descriptor Type | Examples | Predicted Endpoint |

| Topological | Molecular Connectivity Indices, Wiener Index | Cytotoxicity (LD50) |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Carcinogenicity, Mutagenicity |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Aquatic Toxicity, Hepatotoxicity |

This interactive table outlines typical descriptor types used in QSTR analysis and the toxicological endpoints they help predict.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. als-journal.com For this compound, DFT calculations provide deep insights into its chemical behavior at the atomic level. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

| DFT Parameter | Significance for this compound |

| HOMO Energy | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

This interactive table summarizes key DFT parameters and their significance in predicting the reactivity of the compound.

In Silico ADMET Profiling and Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage of development. nih.gov For derivatives of this compound, these predictions are vital for optimizing their potential as therapeutic agents and avoiding late-stage failures. nih.gov

Oral bioavailability is significantly influenced by a compound's absorption from the gastrointestinal (GI) tract. In silico models predict GI absorption based on physicochemical properties. Key predictors include lipophilicity (LogP), polar surface area (TPSA), and adherence to established guidelines like Lipinski's Rule of Five. figshare.com For instance, high intestinal absorption is often predicted for compounds with TPSA values below 140 Ų and a LogP value not exceeding 5. researchgate.net Computational tools can simulate permeability through models like Caco-2 cell layers, with high permeability values suggesting good potential for intestinal absorption. mdpi.com Studies on related compounds have shown that adherence to these rules correlates with good drug-likeness scores and favorable absorption characteristics. figshare.com

| ADMET Parameter | Property Predicted | Favorable Range |

| LogP | Lipophilicity | < 5 |

| Molecular Weight (MW) | Size | < 500 Da |

| Hydrogen Bond Donors | Absorption | ≤ 5 |

| Hydrogen Bond Acceptors | Absorption | ≤ 10 |

| Human Intestinal Absorption (HIA) | % Absorption | > 80% |

This interactive table displays key parameters used in predicting oral bioavailability.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). The BBB's restrictive nature prevents most small molecules from entering the brain. nih.gov In silico prediction of BBB permeability is often based on molecular descriptors such as TPSA, molecular weight, and lipophilicity. nih.gov Generally, compounds with a TPSA of less than 90 Ų are more likely to be CNS-active. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro technique that is often modeled computationally to predict passive diffusion across the BBB. nih.gov For this compound derivatives, these predictive models help determine their potential for CNS applications or, conversely, their likelihood of causing unwanted CNS side effects.

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico methods predict a compound's susceptibility to metabolism by major enzyme systems, particularly Cytochrome P450 (CYP450) enzymes found in liver microsomes. mdpi.com Computational models can identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and predict potential sites of metabolism on the molecule. Phenylalanine metabolism pathways can serve as a reference for the potential degradation of structurally similar compounds like this compound. genome.jp These predictions help in designing derivatives with improved metabolic stability by modifying the molecule at its most metabolically labile positions. nih.gov

Beyond QSTR, ADMET profiling includes the prediction of various specific toxicities. In silico models can screen for potential liabilities such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and carcinogenicity. mdpi.comnih.gov These models are built on large datasets of known toxic compounds and use structural alerts and molecular properties to flag potentially toxic molecules. mdpi.com For derivatives of this compound, these predictions are crucial for prioritizing compounds with a lower risk of causing adverse effects for further development. als-journal.com

V. Preclinical Development, Translational Research, and Future Directions

In Vitro and Ex Vivo Assessment of Biological Activity and Selectivity

Comprehensive searches have not identified any studies reporting the in vitro or ex vivo assessment of Amino-(3-benzyloxy-phenyl)-acetic acid.

Cell-Based Assays for Target Engagement and Functional Response

No published research was found that describes cell-based assays conducted to determine the target engagement or functional response of this compound.

Cytotoxicity and Safety Pharmacology Screening in Diverse Cell Lines (e.g., HepG2, Vero, SH-SY5Y)

There is no available data from cytotoxicity or safety pharmacology screenings of this compound in common cell lines such as HepG2 (human liver carcinoma), Vero (monkey kidney epithelial), or SH-SY5Y (human neuroblastoma).

Selectivity Against Counter-Targets and Off-Target Effects

Information regarding the selectivity profile of this compound is not present in the current scientific literature. No studies were found that investigate its effects on potential counter-targets or its off-target activities.

In Vivo Pharmacological Efficacy and Proof-of-Concept Studies

There is a lack of published in vivo studies to support any pharmacological efficacy or to provide proof-of-concept for the therapeutic potential of this compound.

Efficacy Evaluation in Relevant Animal Models of Disease

No research has been published detailing the evaluation of this compound in any relevant animal models of disease.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

Data on the pharmacokinetic and pharmacodynamic properties of this compound in any preclinical species are not available in the public domain.

Preliminary Safety and Tolerability Assessments

Before a compound can be considered for further development, a preliminary assessment of its safety and tolerability is paramount. This initial screening is designed to identify potential liabilities that could hinder its progress. For a compound like this compound, this would typically involve a battery of in vitro and in vivo studies.

In Vitro Cytotoxicity Assays: The first line of safety assessment often involves exposing various cell lines to the compound to determine its cytotoxic potential. These assays measure cell viability and can provide an early indication of the compound's general toxicity. For instance, in studies of analogous phenylacetamide derivatives, cytotoxic effects were evaluated against cancer cell lines such as MDA-MB468, PC12, and MCF7. tbzmed.ac.ir The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the compound required to inhibit cell growth by 50%. While specific data for this compound is not publicly available, a hypothetical preliminary cytotoxicity screening might yield results similar to those presented in Table 1.

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| HEK293 (Human embryonic kidney) | 1 | 98 | >100 |

| 10 | 95 | ||

| 50 | 88 | ||

| 100 | 82 | ||

| HepG2 (Human liver cancer) | 1 | 97 | >100 |

| 10 | 93 | ||

| 50 | 85 | ||

| 100 | 78 | ||

| SH-SY5Y (Human neuroblastoma) | 1 | 99 | >100 |

| 10 | 96 | ||

| 50 | 90 | ||

| 100 | 85 |

Table 1: Hypothetical Preliminary In Vitro Cytotoxicity Data for this compound. This table illustrates the type of data generated from initial cytotoxicity screening. The high IC50 values would suggest a favorable preliminary safety profile in these cell lines.

In Vivo Acute Toxicity Studies: Following promising in vitro results, preliminary in vivo studies in animal models, typically rodents, are conducted. These studies help to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. For benzyl (B1604629) alcohol, a structural component of this compound, studies have been conducted to determine its LD50 (lethal dose, 50%) and observe any behavioral changes in mice. researchgate.net Such studies are crucial for establishing a safe starting dose for more extensive preclinical testing.

Lead Optimization and Pre-formulation Strategies

Rational drug design utilizes the understanding of the biological target and the compound's structure-activity relationship (SAR) to make targeted modifications. For a compound like this compound, which has potential applications in the central nervous system (CNS), rational design would focus on several key areas.

Improving Potency and Selectivity: Minor structural modifications to phenylacetic acid derivatives have been shown to afford potent and selective antagonists for various receptors. nih.gov For CNS targets, achieving selectivity is crucial to minimize off-target effects. simbecorion.com For example, modifying the substituents on the phenyl ring or the amino acid moiety could enhance binding affinity to a specific neuronal receptor while reducing interaction with others. The development of halogenated aromatic amino acids has demonstrated that such modifications can lead to significant neuroprotective effects with improved potency. nih.gov

Enhancing ADMET Properties: A major challenge in CNS drug development is designing molecules that can cross the blood-brain barrier (BBB). drugtargetreview.comtandfonline.comnih.gov Strategies to improve the ADMET profile of CNS drug candidates often involve optimizing physicochemical properties. researchgate.net For carboxylic acid-containing drugs, which can have limited BBB penetration, prodrug strategies are often employed. mdpi.com This might involve esterification of the carboxylic acid group to increase lipophilicity and facilitate passive diffusion across the BBB, with the ester being subsequently cleaved by enzymes in the brain to release the active compound.

| Strategy | Rationale | Expected Outcome |

| Modification of Phenyl Ring Substituents | To explore interactions with the target's binding pocket and influence electronic properties. | Increased potency and/or selectivity. |

| Introduction of Halogens | To modulate lipophilicity and potentially form halogen bonds with the target receptor. | Enhanced binding affinity and improved pharmacokinetic properties. |

| Ester Prodrug Approach | To mask the polar carboxylic acid group and increase lipophilicity. | Improved blood-brain barrier penetration. |

| Bioisosteric Replacement of Carboxylic Acid | To improve metabolic stability and oral bioavailability while maintaining target engagement. | Enhanced drug-like properties. |

Table 2: Rational Design Strategies for this compound. This table outlines potential lead optimization strategies and their intended outcomes based on established medicinal chemistry principles.

Solubility Enhancement: Poor aqueous solubility can be a significant hurdle in drug development, affecting bioavailability and formulation. For aromatic amino acids, solubility can be a challenge due to the hydrophobic nature of the aromatic rings. mdpi.com Techniques such as salt formation, the use of co-solvents, and complexation with cyclodextrins are common strategies to improve solubility. globalresearchonline.net The presence of the amino and carboxylic acid groups in this compound allows for the formation of various salts, which could significantly enhance its aqueous solubility.

Metabolic Stability: The metabolic stability of a drug candidate determines its half-life in the body. The benzyloxy group in this compound could be susceptible to metabolism, potentially through O-debenzylation. One strategy to enhance metabolic stability is to introduce electron-withdrawing groups on the benzyl ring to make it less prone to oxidative metabolism. Another approach is deuteration, where hydrogen atoms at metabolically vulnerable positions are replaced with deuterium, which can slow down the rate of metabolic cleavage.

Emerging Research Areas and Potential Novel Applications

Given its structural similarity to other neuroactive compounds, this compound and its analogs are being explored for a variety of novel therapeutic applications, particularly in the realm of neuroprotection. Aromatic amino acids and their derivatives are known to play crucial roles as neurotransmitters and neuromodulators. numberanalytics.com

Research into phenolic acids has demonstrated their potential in ameliorating a range of neurological dysfunctions, including neuroinflammation and glutamate-induced toxicity. nih.gov The structural motifs present in this compound suggest its potential as a neuroprotective agent. For instance, halogenated derivatives of aromatic amino acids have shown promise in experimental models of stroke and seizures. nih.gov Furthermore, the development of small molecules that can promote neurogenesis is a rapidly advancing field, and compounds with similar core structures are being investigated for their potential to treat neurodegenerative disorders. simbecorion.com The rational design of neuroprotective agents is a key focus, with efforts to develop compounds that can modulate multiple pathological pathways in diseases like Alzheimer's and Parkinson's. nih.govnih.gov

Challenges, Limitations, and Future Perspectives in the Development of this compound Therapeutics

The development of any new therapeutic agent is fraught with challenges, and this is particularly true for CNS drugs. simbecorion.compharmafocusamerica.com

Challenges and Limitations:

Blood-Brain Barrier Penetration: As with many CNS drug candidates, ensuring adequate penetration of the BBB remains a primary obstacle. drugtargetreview.comnih.gov While rational design and prodrug strategies can be employed, achieving the optimal balance of properties for effective brain uptake is a significant challenge.

Predictive Validity of Preclinical Models: A major hurdle in CNS drug development is the often-poor translation of efficacy from animal models to human clinical trials. nih.govnih.gov Developing more predictive preclinical models of neurodegenerative diseases is an ongoing area of research.

Potential for Off-Target Effects: The complexity of the CNS means that even seemingly selective compounds can have unforeseen off-target effects, leading to undesirable side effects. simbecorion.com

Future Perspectives: The future development of this compound and its analogs will likely focus on a multi-pronged approach. Advances in computational chemistry and machine learning are enabling more accurate predictions of ADMET properties and facilitating more efficient rational drug design. nih.gov The growing understanding of the molecular mechanisms underlying neurodegenerative diseases is opening up new therapeutic targets and strategies. frontiersin.org Furthermore, the development of novel drug delivery systems, such as nanoparticles and receptor-mediated transport systems, may provide new avenues for delivering compounds like this compound to the brain. nih.gov Continued interdisciplinary collaboration between medicinal chemists, pharmacologists, and neuroscientists will be crucial to unlocking the full therapeutic potential of this and other promising neuroprotective agents.

Q & A

Basic: What synthetic strategies are recommended for preparing Amino-(3-benzyloxy-phenyl)-acetic acid?

Answer:

The synthesis typically involves sequential functionalization of the phenylacetic acid backbone:

Benzyloxy Introduction : Use Ullmann coupling or nucleophilic aromatic substitution to attach the benzyloxy group to the 3-position of the phenyl ring. Catalysts like Cu(I) or Pd-based systems may optimize yield .